Met-lys-bradykinin acetate
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Overview
Description
Met-lys-bradykinin acetate, also known as Met-Kallidin, is a peptide derivative of bradykinin. It is composed of the amino acids methionine, lysine, arginine, proline, glycine, phenylalanine, serine, and proline. This compound is known for its role in the kallikrein-kinin system, which is involved in various physiological processes such as blood pressure regulation, inflammation, and pain control .
Preparation Methods
Synthetic Routes and Reaction Conditions
Met-lys-bradykinin acetate can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The process typically starts with the attachment of the C-terminal amino acid to the resin, followed by the sequential addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. The use of advanced purification techniques, such as preparative HPLC, ensures that the peptide meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Met-lys-bradykinin acetate undergoes various chemical reactions, including:
Hydrolysis: The peptide bond between methionine and lysine can be hydrolyzed by specific enzymes, such as glandular kallikreins.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used to oxidize the methionine residue.
Hydrolysis: Enzymatic hydrolysis can be carried out using glandular kallikreins under physiological conditions.
Major Products Formed
Scientific Research Applications
Met-lys-bradykinin acetate has a wide range of scientific research applications, including:
Mechanism of Action
Met-lys-bradykinin acetate exerts its effects by binding to bradykinin receptors, specifically the B1 and B2 receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. Upon binding to the receptors, the peptide activates intracellular signaling pathways, leading to the production of second messengers such as cyclic AMP and inositol triphosphate. These signaling molecules trigger downstream effects, including vasodilation, increased vascular permeability, and pain sensation .
Comparison with Similar Compounds
Similar Compounds
Bradykinin: A nonapeptide that differs from Met-lys-bradykinin acetate by the absence of the methionine residue.
Kallidin (Lys-bradykinin): A decapeptide that is similar to this compound but lacks the acetate group.
Des-Arg10-kallidin: A metabolite of kallidin that lacks the C-terminal arginine residue.
Uniqueness
This compound is unique due to the presence of the methionine residue, which can be selectively oxidized, and the acetate group, which can influence the peptide’s solubility and stability. These features make it a valuable tool for studying the structure-activity relationships of kinins and their receptors .
Properties
IUPAC Name |
2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-[[6-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H94N18O13S/c1-93-32-25-39(63)50(82)72-40(19-8-9-26-62)51(83)73-41(20-10-27-68-60(64)65)56(88)79-31-14-24-48(79)58(90)78-30-12-22-46(78)54(86)70-35-49(81)71-43(33-37-15-4-2-5-16-37)52(84)76-45(36-80)57(89)77-29-13-23-47(77)55(87)75-44(34-38-17-6-3-7-18-38)53(85)74-42(59(91)92)21-11-28-69-61(66)67/h2-7,15-18,39-48,80H,8-14,19-36,62-63H2,1H3,(H,70,86)(H,71,81)(H,72,82)(H,73,83)(H,74,85)(H,75,87)(H,76,84)(H,91,92)(H4,64,65,68)(H4,66,67,69) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPFNXUSFJJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H94N18O13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1319.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.